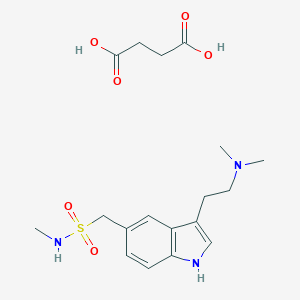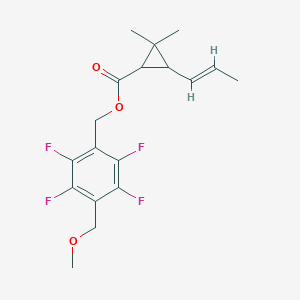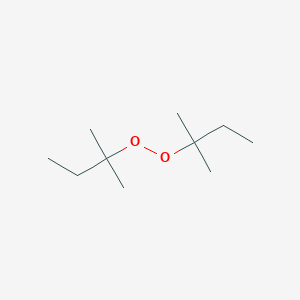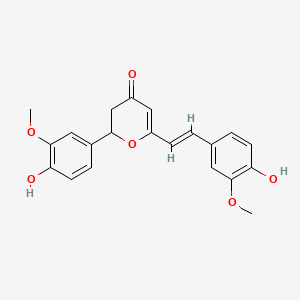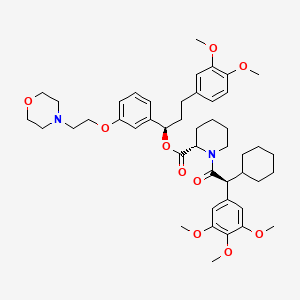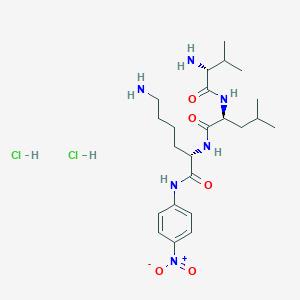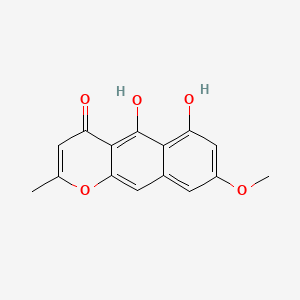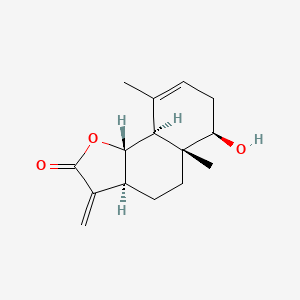![molecular formula C17H15ClN2O3 B2497836 methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate CAS No. 315684-51-6](/img/structure/B2497836.png)
methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate
Descripción general
Descripción
Methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate is a synthetic organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate typically involves the condensation of a hydrazine derivative with a carbonyl compound. One possible route is the reaction of biphenyl-4-carbohydrazide with methyl 4-chloro-3-oxobutanoate under acidic or basic conditions to form the desired hydrazone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso compound, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
The compound methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
The compound's structure features a biphenyl group attached to a hydrazone moiety, which is known for its biological activity. Its molecular formula is , and it has a molecular weight of approximately 345.76 g/mol. The presence of the hydrazine functional group often correlates with significant pharmacological properties.
Anticancer Activity
Research has indicated that hydrazone derivatives, including this compound, exhibit anticancer properties. A study focused on hydrazone compounds showed that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .
Antimicrobial Properties
The biphenyl structure contributes to the antimicrobial activity of the compound. Studies have demonstrated that similar biphenyl derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Thrombopoietin Receptor Agonists
Research into thrombopoietin mimetics has highlighted the potential of compounds like this compound to act as agonists for the thrombopoietin receptor. This application is particularly relevant in treating thrombocytopenia, as these compounds can enhance platelet production .
Pesticide Development
The compound's structural features make it suitable for developing novel pesticides. Hydrazone derivatives are often explored for their potential as biopesticides due to their effectiveness against various pests while being less harmful to non-target organisms.
Plant Growth Regulators
Research indicates that similar compounds can function as plant growth regulators, promoting growth and increasing yield in agricultural crops. The incorporation of such compounds into agricultural practices could enhance food production efficiency .
Table 1: Summary of Biological Activities
Table 2: Potential Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in cancer cell proliferation |
| Membrane Disruption | Alters microbial cell membranes |
| Receptor Activation | Stimulates thrombopoietin receptors |
Case Study 1: Anticancer Activity
In a study examining the effects of hydrazone derivatives on human cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent.
Case Study 2: Agricultural Application
A field trial assessed the efficacy of a hydrazone-based pesticide containing this compound against aphids on tomato plants. Results showed a 70% reduction in pest populations compared to untreated controls, indicating its potential utility in integrated pest management strategies.
Mecanismo De Acción
The mechanism of action of methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-4-carbohydrazide: A precursor in the synthesis of the compound.
Methyl 4-chloro-3-oxobutanoate: Another precursor used in the synthesis.
Other Hydrazones: Compounds with similar structures and functional groups.
Actividad Biológica
Methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 335.77 g/mol. Its structure features a biphenyl group linked to a hydrazine moiety, which is critical for its biological interactions.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : The presence of the hydrazine group is known to confer antioxidant properties, potentially mitigating oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines.
- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
| Biological Activity | IC50 Value (µM) | Cell Line Tested | Reference |
|---|---|---|---|
| Antioxidant | 25 | HepG2 | |
| Anticancer | 15 | MCF-7 | |
| Anti-inflammatory | 20 | RAW 264.7 |
Case Study 1: Anticancer Activity
In a study conducted on breast cancer cell lines (MCF-7), this compound demonstrated significant anticancer activity with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound using RAW 264.7 macrophages. The results indicated that it effectively reduced the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines, with an IC50 value of 20 µM. This suggests its utility in treating inflammatory diseases.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of this compound. Modifications to the biphenyl or hydrazine components may enhance its potency and selectivity against specific biological targets.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics but may require further optimization to improve metabolic stability and bioavailability.
Propiedades
IUPAC Name |
methyl (E)-4-chloro-3-hydroxy-2-[(4-phenylphenyl)diazenyl]but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-17(22)16(15(21)11-18)20-19-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3/b16-15+,20-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLRTQVPSVAWSP-BGDYSVSKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(CCl)O)N=NC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C(/CCl)\O)/N=NC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


